molecular formula C8H9BrO2 B8218206 (2-Bromo-1,4-phenylene)dimethanol

(2-Bromo-1,4-phenylene)dimethanol

Cat. No.: B8218206
M. Wt: 217.06 g/mol
InChI Key: KYBPOEADFKOHSI-UHFFFAOYSA-N
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Description

(2-Bromo-1,4-phenylene)dimethanol is an organic compound that features a bromine atom, a hydroxymethyl group, and a methanol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1,4-phenylene)dimethanol can be achieved through several methods. One common approach involves the bromination of 4-hydroxymethylphenylmethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,4-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Bromo-1,4-phenylene)dimethanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its effects. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-1,4-phenylene)dimethanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-bromo-4-(hydroxymethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBPOEADFKOHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under a nitrogen stream, to a solution of 2-bromo-terephthalic acid (5.0 g, 20.4 mmol) in THF (50 ml), a THF solution of BH3 (1.09 M, 74.9 ml) was added dropwise at 0° C. and the mixture was stirred at room temperature for 4 hours. After addition of THF-water (1:1) to this solution, the reaction mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and then evaporated under reduced pressure to remove the solvent. The resulting residue was purified by silica gel column chromatography (developing solution=ethyl acetate:n-hexane (1:2)) to give the titled compound (4.1 g, 92%).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

Crushed calcium chloride (14.55 g, 131.1 mmol) was added over a period of 20 minutes to a solution of sodium borohydride (6.61 g, 174.8 mmol) in ethanol (150 ml) with stirring at 0° C., and then a solution of dimethyl 2-bromoterephthalate (described in J. Med. Chem., 13, 1235 (1970); 11.94 g, 43.7 mmol) in ethanol (20 ml) was added thereto. After the mixture was stirred at the same temperature for 30 minutes, sodium borohydride (5.3 g, 140 mmol) and calcium chloride (1 g, 9.0 mmol) were further added thereto. The resulting mixture was stirred for 40 minutes, and a 2N aqueous solution of hydrochloric acid (250 ml) was added thereto. The product was extracted with ethyl acetate, and the organic layer was washed with a saturated aqueous solution of sodium chloride. The extract was concentrated under reduced pressure, and a solid residue was obtained. The residue was washed with a small amount of ethyl acetate to afford the title compound (7.98 g, 84% yield) as a colorless solid (mp. title compound (7.98 g, 84% yield) as a colorless solid (mp. 104° C.)
Quantity
14.55 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
11.94 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-1,4-phenylene)dimethanol
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